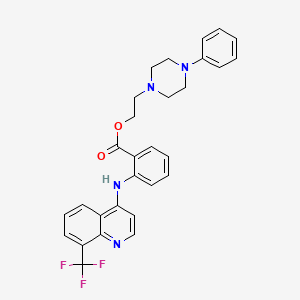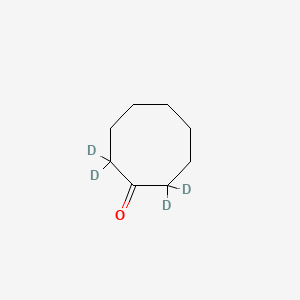
Cyclooctanone-2,2,8,8-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. The process may also include steps for the purification and isolation of the deuterated compound, such as distillation and crystallization.
化学反应分析
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol-2,2,8,8-d4 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctanol-2,2,8,8-d4
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
科学研究应用
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications.
作用机制
The mechanism of action of cyclooctanone-2,2,8,8-d4 involves its interaction with various molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
相似化合物的比较
Cyclooctanone-2,2,8,8-d4 can be compared with other deuterated cyclic ketones, such as:
Cyclohexanone-d4: A six-membered ring ketone with deuterium atoms.
Cyclopentanone-d4: A five-membered ring ketone with deuterium atoms.
Cyclododecanone-d4: A twelve-membered ring ketone with deuterium atoms.
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational and steric properties compared to smaller or larger ring ketones. This uniqueness makes it valuable in studies involving medium-sized ring systems and their reactivity.
属性
分子式 |
C8H14O |
|---|---|
分子量 |
130.22 g/mol |
IUPAC 名称 |
2,2,8,8-tetradeuteriocyclooctan-1-one |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2/i6D2,7D2 |
InChI 键 |
IIRFCWANHMSDCG-KXGHAPEVSA-N |
手性 SMILES |
[2H]C1(CCCCCC(C1=O)([2H])[2H])[2H] |
规范 SMILES |
C1CCCC(=O)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



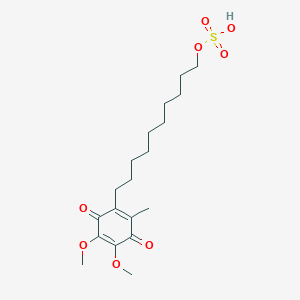
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)

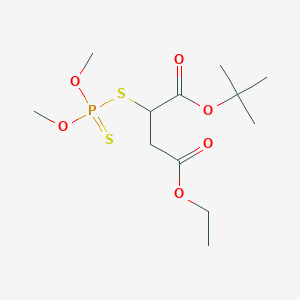
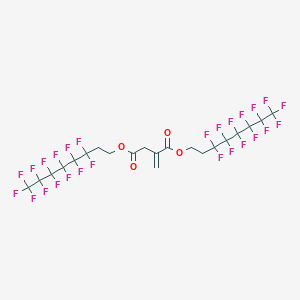

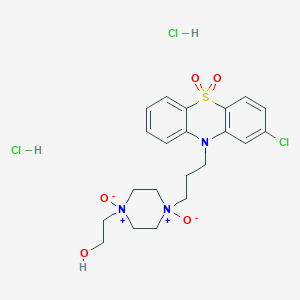
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
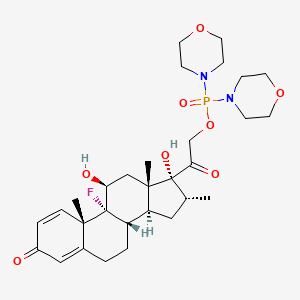
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
